molecular formula C13H17ClF3NO B8130183 4-(4-(2,2-Difluoroethoxy)-2-fluorophenyl)piperidine hydrochloride

4-(4-(2,2-Difluoroethoxy)-2-fluorophenyl)piperidine hydrochloride

Cat. No.: B8130183
M. Wt: 295.73 g/mol
InChI Key: SASZAXKFPIIVOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-(2,2-Difluoroethoxy)-2-fluorophenyl)piperidine hydrochloride is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. This compound is a derivative of piperidine, characterized by the presence of difluoroethoxy and fluorophenyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(2,2-Difluoroethoxy)-2-fluorophenyl)piperidine hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method includes the reaction of 2,2-difluoroethanol with a suitable fluorophenyl derivative under controlled conditions to form the difluoroethoxy-fluorophenyl intermediate. This intermediate is then reacted with piperidine in the presence of a catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-(2,2-Difluoroethoxy)-2-fluorophenyl)piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the difluoroethoxy or fluorophenyl groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroethoxy-fluorophenyl oxides, while reduction could produce difluoroethoxy-fluorophenyl alcohols.

Scientific Research Applications

4-(4-(2,2-Difluoroethoxy)-2-fluorophenyl)piperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-(2,2-Difluoroethoxy)-2-fluorophenyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethoxy and fluorophenyl groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,2-Difluoroethoxy)piperidine
  • 4-Fluorophenylpiperidine
  • 2,2-Difluoroethoxybenzene

Uniqueness

Compared to similar compounds, 4-(4-(2,2-Difluoroethoxy)-2-fluorophenyl)piperidine hydrochloride stands out due to the presence of both difluoroethoxy and fluorophenyl groups, which confer unique chemical and biological properties. These groups enhance its stability, reactivity, and potential therapeutic applications .

Properties

IUPAC Name

4-[4-(2,2-difluoroethoxy)-2-fluorophenyl]piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3NO.ClH/c14-12-7-10(18-8-13(15)16)1-2-11(12)9-3-5-17-6-4-9;/h1-2,7,9,13,17H,3-6,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SASZAXKFPIIVOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=C(C=C(C=C2)OCC(F)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.